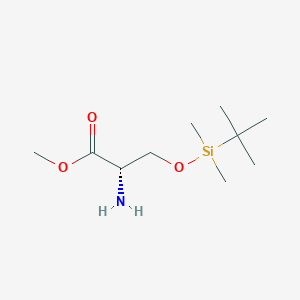
O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester
Übersicht
Beschreibung
The tert-butyldimethylsilyl (TBDMS) group is a protective group used in organic synthesis. It’s used to protect sensitive functional groups during chemical reactions . The compound you’re asking about seems to be a silyl ether derivative of the amino acid serine. Silyl ethers are a group of chemical compounds which contain a silicon atom covalently bonded to an alkoxy group .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the alcohol (or other functional group) with a silyl chloride in the presence of a base . The use of 2.5 equivalents of imidazole with 1.2 equivalents of TBDMS-Cl and dimethylformamide as solvent has been found to be effective .Molecular Structure Analysis
The molecular structure of such compounds typically involves the silicon atom of the TBDMS group forming a covalent bond with the oxygen atom of the alcohol or other functional group .Chemical Reactions Analysis
TBDMS ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions . They can also be cleaved by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester plays a crucial role in polymer synthesis. Notably, it has been used in the synthesis of polymers containing O-tert-butyl-L-serine. These polymers have been prepared in both high and low molecular weights, and they are utilized in creating block copolymers like (DL-serine)x (L-serine)y, (DL-serine)z. This demonstrates the versatility of O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester in polymer chemistry (Tooney & Fasman, 1968).
Synthesis of Non-Proteinogenic Amino Acids
It has been instrumental in the synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids. This includes the creation of structures where the base-labile protecting group is paired with acid-labile tert-butyloxycarbonyl moieties, showcasing its significance in the intricate synthesis of amino acids (Temperini et al., 2020).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester has been used in the manufacture of multikilogram quantities of N,O-protected-(S)-2-methylserine, a crucial component in the development of various pharmaceutical compounds (Anson et al., 2011).
Gas Chromatography
The compound has found applications in gas chromatography, particularly in the modification of compounds for better separation and quantification. This includes its use in the formation of tert-butyldimethylsilyl ester derivatives for the quantification of fatty acids, highlighting its role in analytical chemistry (Woollard, 1983).
Synthesis of Cyclic and Flexible Compounds
O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester has been used in the synthesis of various cyclic and flexible compounds. For example, it's involved in the creation of N,O-Protected-(S)-2-methylserine, showcasing its utility in synthesizing complex molecular structures (Kang et al., 1996).
Wirkmechanismus
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its potential use in proteomics research , it may be involved in protein synthesis or modification pathways.
Pharmacokinetics
It’s known that the compound is slightly soluble in dichloromethane, chloroform, dmso, and ethyl acetate . This suggests that it may have good bioavailability, as these solvents are often used to enhance the absorption of drugs in the body.
Result of Action
As a potential proteomics research tool , it may influence protein function or expression, but further studies are needed to confirm this.
Action Environment
The action, efficacy, and stability of O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester can be influenced by various environmental factors. For instance, it’s known to react slowly with moisture/water , suggesting that it may be less stable in humid conditions. Additionally, it’s acid-sensitive , indicating that its activity could be affected by the pH of its environment.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO3Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8H,7,11H2,1-6H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHAQZUILYXJTJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



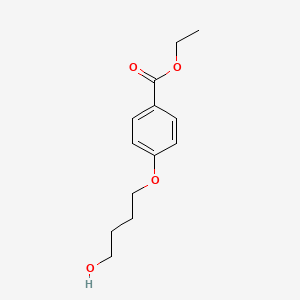
amine](/img/structure/B3176194.png)
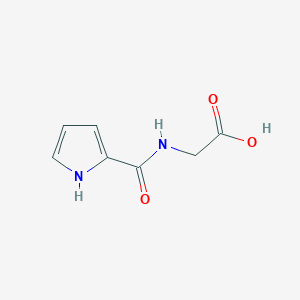

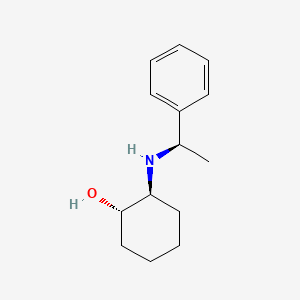
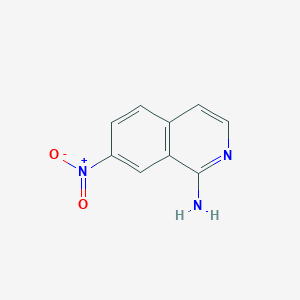
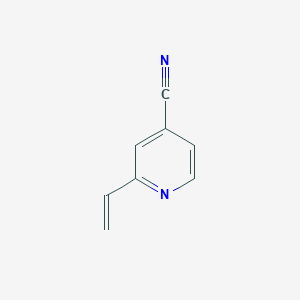

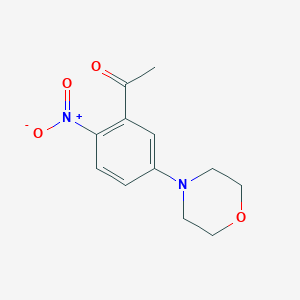
![[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate](/img/structure/B3176243.png)
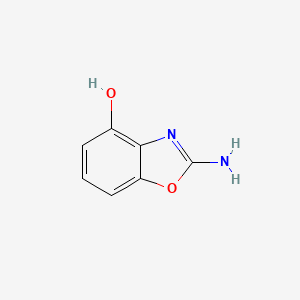
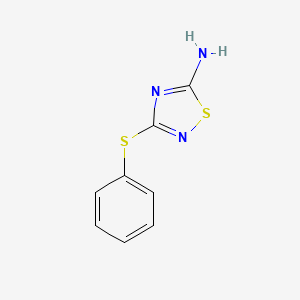
![Pyridine, 3-chloro-2-[(1-methylethyl)thio]-](/img/structure/B3176264.png)
